2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
Description
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide is a pyrazole-based acetamide derivative characterized by a substituted pyrazole ring linked to an N-(5-chloro-2-methylphenyl)acetamide moiety. The pyrazole core contains acetyl and methyl substituents at positions 3, 4, and 5, while the phenyl ring on the acetamide group is substituted with a chlorine atom and a methyl group.
Pyrazole derivatives are widely studied for their bioisosteric properties, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-9-5-6-13(17)7-14(9)18-15(22)8-20-11(3)16(12(4)21)10(2)19-20/h5-7H,8H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCKOQKBJVBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=C(C(=N2)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C16H19ClN3O2
- CAS Number : 957495-26-0
- Molecular Weight : 301.79 g/mol
The biological activity of this compound is largely attributed to its structural features, particularly the pyrazole moiety, which is known for its diverse pharmacological effects. Pyrazole derivatives have been reported to exhibit anti-inflammatory and anticancer properties through various mechanisms, including:
- Inhibition of Cyclooxygenase (COX) : Some pyrazole derivatives inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Induction of Apoptosis : Pyrazole compounds can trigger apoptotic pathways in cancer cells, promoting cell death and reducing tumor growth.
- DNA Interaction : Certain derivatives show high binding affinity to DNA, which may disrupt cancer cell replication.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazole derivatives similar to 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide. Notably:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC50 Values :
- MCF7: 3.79 µM
- A549: 26 µM
- HepG2: 17.82 µM
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis induction |
| Compound B | A549 | 26 | DNA binding |
| Compound C | HepG2 | 17.82 | COX inhibition |
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties as indicated by its ability to reduce inflammatory markers in vitro:
- Cytokine Inhibition : Reduction in TNF-alpha and IL-6 levels.
Case Studies
- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability through apoptosis induction. The mechanism involved activation of caspases and downregulation of anti-apoptotic proteins.
- In Vivo Studies : In animal models, the compound showed promising results in reducing tumor size and weight compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Potential
Preliminary studies suggest that 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring and the acetamide group have been shown to influence biological activity significantly.
| Modification | Effect on Activity |
|---|---|
| Substitution on pyrazole ring | Alters potency against specific microbial strains |
| Variation in acetamide side chain | Enhances anti-inflammatory effects |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of this compound. The results indicated that specific substitutions on the pyrazole ring enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Mechanism
In a study investigating anti-inflammatory mechanisms, researchers found that the compound inhibited NF-kB signaling pathways in macrophages, leading to reduced expression of inflammatory markers . This suggests its potential use in chronic inflammatory conditions.
Case Study 3: Anticancer Activity
A recent study highlighted the ability of this compound to inhibit tumor growth in xenograft models of breast cancer. The mechanism was linked to its ability to induce apoptosis and inhibit angiogenesis .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The target compound differs from 8t by replacing the sulfanyl-oxadiazole-indole moiety with a pyrazole ring, likely reducing steric bulk and altering electronic properties.
- Compared to 7c , the substitution of an imidazole-phenyl group with a pyrazole-acetyl group may enhance metabolic stability due to reduced aromaticity and steric demands.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Inferences :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing intermediates (e.g., substituted pyrazoles or acetamides) with chloroacetyl chloride in triethylamine, followed by TLC monitoring and recrystallization using solvents like pet-ether . Alternative routes employ coupling agents such as EDCI/HOBt in DMF for amide bond formation, with purification via preparative TLC or column chromatography .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation relies on spectroscopic methods:
- FT-IR for functional group identification (e.g., acetyl C=O at ~1650–1700 cm⁻¹) .
- NMR (¹H and ¹³C) to resolve aromatic protons, methyl groups, and acetamide linkages .
- LCMS/HRMS to verify molecular weight and fragmentation patterns .
- Elemental analysis for empirical formula validation .
Q. How is purity assessed during synthesis?
- Methodological Answer : Purity is monitored via TLC (using solvents like PE:EA = 8:1) and quantified using HPLC with UV detection. Recrystallization from ethanol or pet-ether removes impurities, while melting point analysis ensures consistency with literature values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions .
- Catalysis : Fly-ash:PTS or microwave-assisted methods reduce reaction time and improve regioselectivity .
- Temperature Control : Lower temperatures (~0–25°C) prevent side reactions during sensitive steps (e.g., cyclization) .
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or NMR to identify optimal termination points .
Q. How to address contradictions in spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., pyrazole derivatives in ).
- Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms or stereochemistry .
- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., inert atmosphere) to rule out solvent/impurity effects .
Designing experiments to assess environmental persistence and ecotoxicity
- Methodological Answer :
- Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor hydrolysis/photolysis rates via LC-MS .
- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna EC₅₀) and chronic exposure studies on model organisms (e.g., zebrafish) to evaluate bioaccumulation .
- Computational Modeling : Predict partition coefficients (log P) and persistence using QSAR models .
Protocols for evaluating biological activity and mechanism of action
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Dose-response curves (IC₅₀) validate potency .
- Cellular Models : Use CRISPR-engineered cell lines to study pathway modulation (e.g., apoptosis via caspase-3 activation) .
- In Vivo Studies : Pharmacokinetic profiling (Cmax, t½) in rodent models with LC-MS/MS quantification .
Overcoming challenges in large-scale synthesis
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylations) .
- Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to enhance safety and yield .
- Process Analytical Technology (PAT) : Implement real-time Raman spectroscopy for quality control during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
